CID 156588768

Description

CID 156588768 corresponds to oscillatoxin E, a marine-derived toxin belonging to the oscillatoxin family. Oscillatoxins are secondary metabolites produced by cyanobacteria (e.g., Oscillatoria spp.) and are structurally characterized by polyketide backbones with varying substituents. Oscillatoxin E is part of a group of derivatives (Figure 1 in ) that includes oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092) .

Properties

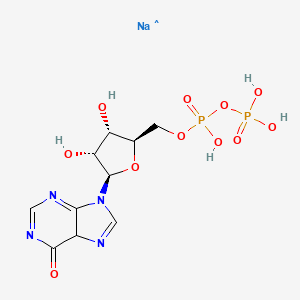

Molecular Formula |

C10H14N4NaO11P2 |

|---|---|

Molecular Weight |

451.18 g/mol |

InChI |

InChI=1S/C10H14N4O11P2.Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H,21,22)(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |

InChI Key |

YJCSYXNACCZGTN-YQWOUVSTSA-N |

Isomeric SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 156588768 involve specific synthetic routes and reaction conditions. These methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to achieve high yields and consistent quality.

Chemical Reactions Analysis

CID 156588768 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.

Scientific Research Applications

CID 156588768 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: The compound could have potential therapeutic applications, although further research is needed to fully understand its medical benefits.

Industry: this compound may be used in industrial processes, such as the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of CID 156588768 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin derivatives share a core structural motif but differ in functional group substitutions, which influence their physicochemical properties and biological activities. Below is a comparative analysis based on structural and available pharmacological

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| PubChem CID | Name | Key Structural Features | Molecular Formula* | Molecular Weight* | Known/Predicted Bioactivity |

|---|---|---|---|---|---|

| 101283546 | Oscillatoxin D | Core polyketide with hydroxyl groups | C₃₄H₅₄O₁₀ | 642.8 g/mol | Cytotoxicity, ion channel inhibition |

| 185389 | 30-Methyl-oscillatoxin D | Methylation at C-30 position | C₃₅H₅₆O₁₀ | 656.8 g/mol | Enhanced metabolic stability |

| 156588768 | Oscillatoxin E | Epoxide or unsaturated bond modification | C₃₄H₅₂O₁₀ | 640.7 g/mol | Potential protease inhibition |

| 156582092 | Oscillatoxin F | Additional hydroxylation or glycosylation | C₃₄H₅₄O₁₁ | 658.8 g/mol | Antioxidant or anti-inflammatory |

* Molecular formulas and weights are inferred from structural analogs and PubChem entries; experimental validation is recommended.

Key Findings:

Structural Variations: Oscillatoxin D (CID 101283546) serves as the foundational structure. 30-Methyl-oscillatoxin D (CID 185389) introduces a methyl group at position 30, likely enhancing lipophilicity and metabolic stability . Oscillatoxin E (CID 156588768) features an epoxide or unsaturated bond, which may confer reactivity toward nucleophilic targets (e.g., cysteine proteases) .

Biological Activities: Oscillatoxin D has demonstrated cytotoxicity in marine organism studies, possibly via ion channel disruption . Methylation in CID 185389 may reduce enzymatic degradation, as seen in similar polyketides .

Analytical Characterization: Techniques such as LC-ESI-MS (used in for ginsenosides) could differentiate oscillatoxins based on mass fragmentation patterns. For example, oscillatoxin E’s epoxide might produce distinct CID (collision-induced dissociation) fragments compared to hydroxylated analogs .

Q & A

Q. How to ensure compliance with journal-specific formatting for this compound-related manuscripts?

- Methodology :

Use citation managers (EndNote, Mendeley) to adapt reference styles (APA, ACS).

Follow target journal’s guidelines for figures (e.g., TIFF/PDF formats, 300+ DPI resolution).

Structure abstracts with IMRaD (Introduction, Methods, Results, Discussion) and limit keywords to 5–6 terms.

Validate chemical nomenclature via IUPAC guidelines and CAS registry cross-checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.